2-(4-Nitrophenoxy)naphthalene
Overview
Description
2-(4-Nitrophenoxy)naphthalene is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 g/mol . It is characterized by the presence of a naphthalene ring substituted with a 4-nitrophenoxy group. This compound is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)naphthalene typically involves the reaction of 1-bromo-4-nitrobenzene with 2-naphthol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
2-(4-Nitrophenoxy)naphthalene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)naphthalene depends on its specific application. In general, the compound interacts with molecular targets through its aromatic rings and nitro group. These interactions can involve π-π stacking, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenoxy)naphthalene: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyphenoxy)naphthalene: Similar structure but with a methoxy group instead of a nitro group.
2-(4-Chlorophenoxy)naphthalene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(4-Nitrophenoxy)naphthalene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group can undergo reduction, substitution, and other reactions, making this compound versatile for various applications in research and industry .
Properties
IUPAC Name |
2-(4-nitrophenoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)14-6-9-15(10-7-14)20-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXOTYJSALBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354031 | |
Record name | 2-(4-nitrophenoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71311-82-5 | |
Record name | 2-(4-nitrophenoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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